The compound (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)but-2-enamide is a complex organic molecule that belongs to the class of N-substituted isoquinolines. Isoquinolines are nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This particular compound features an alkyne and an enamide functional group, which may contribute to its potential pharmacological properties.
The structure of this compound can be derived from various synthetic methodologies involving isoquinoline derivatives. Research articles and patents provide insights into the synthesis and applications of similar compounds, indicating a growing interest in their biological activities and synthetic versatility .
This compound can be classified as:
The synthesis of (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)but-2-enamide can be approached through several synthetic routes, typically involving:
For example, a general procedure for synthesizing N-substituted isoquinolines involves reacting an appropriate aldehyde with an amine in a solvent such as methanol, followed by reduction steps to yield the desired product . The use of palladium-catalyzed reactions is common for introducing alkyne functionalities .
The molecular structure of (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)but-2-enamide features:
Key data points include:
The compound is likely to participate in various chemical reactions due to its functional groups:
For instance, the reactivity of alkynes can be exploited in cycloaddition reactions to form more complex cyclic structures or in cross-coupling reactions to further modify the compound .
The mechanism of action for compounds like (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)but-2-enamide often involves interaction with biological targets such as enzymes or receptors. The presence of the isoquinoline moiety suggests potential activity against various biological pathways.
Research indicates that isoquinoline derivatives may exhibit inhibitory effects on enzymes like nicotinamide N-methyltransferase, which is involved in metabolic pathways .
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to characterize such compounds, confirming structural integrity post-synthesis .
The compound has potential applications in:
The emergence of (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)but-2-enamide represents a strategic advancement in heterocyclic medicinal chemistry, arising from systematic structure-activity relationship (SAR) studies of 3,4-dihydroisoquinoline derivatives. This compound class gained significant attention following seminal research into protein arginine methyltransferase 5 (PRMT5) inhibitors, where N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivatives demonstrated potent epigenetic modulation capabilities [1]. The discovery timeline shows a clear evolution from simpler dihydroisoquinoline scaffolds to complex hybrid structures incorporating unsaturated linkers and amide functionalities. Key milestones include the development of compound 46 (a clinical candidate analog) featuring a tetrahydroisoquinoline-carboxamide core with nanomolar PRMT5 inhibition (IC₅₀ = 8.5 nM) [1], which validated the pharmacological relevance of this chemotype. Concurrently, synthetic innovations enabled the incorporation of α,β-unsaturated enamide systems—exemplified by structurally related compounds like N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide (CAS# 1351663-73-4) —which provided critical insights into the role of conjugated systems in bioactivity. These discoveries collectively established the structural foundation for hybrid molecules featuring both the dihydroisoquinoline pharmacophore and unsaturated acyl chains.
Table 1: Structural Evolution of Key Dihydroisoquinoline Derivatives [1] [6]
Compound | Core Structure | Key Modifications | Biological Significance |
---|---|---|---|
PRMT5 Inhibitor 46 | Tetrahydroisoquinoline-carboxamide | 2-Hydroxypropyl linker | IC₅₀ = 8.5 nM against PRMT5 |
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide | Dihydroisoquinoline-Cinnamamide | But-2-ynyl linker, Cinnamoyl group | Antimicrobial activity |
(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)but-2-enamide | Dihydroisoquinoline-Butenamide | But-2-ynyl linker, But-2-enoyl group | Theoretical enhanced reactivity |
The target compound exemplifies three academically significant heterocyclic design principles: conformational constraint, bioisosteric replacement, and π-system hybridization. The 3,4-dihydroisoquinoline moiety provides a semi-rigid, bicyclic framework that mimics privileged natural alkaloid structures while enhancing receptor binding specificity through restricted rotation [6]. This scaffold’s synthetic versatility is evidenced by diverse functionalization patterns, including N-alkylation (e.g., but-2-yn-1-yl chains) and C-ring substitutions that modulate electronic properties [3] [4] [6]. The incorporation of a but-2-ynyl linker introduces linear topology and electronic polarization, facilitating optimal spatial orientation of the enamide pharmacophore. Crucially, the (E)-but-2-enamide group contributes a conjugated system that enables potential interactions with biological nucleophiles via Michael addition or with aromatic residues through π-π stacking [9]. This structural hybridity bridges medicinal chemistry and organic materials science, as similar enamide-dihydroisoquinoline conjugates have demonstrated applications in photopolymerization and nonlinear optics (NLO) due to their extended electron delocalization [9]. The compound’s design also reflects green chemistry principles, with solvent-free microwave synthesis emerging as an efficient method for analogous systems [5].
Table 2: Synthetic Approaches to Dihydroisoquinoline-Enamide Hybrids [5] [9]
Synthetic Method | Reaction Sequence | Key Advantages | Yield Range |
---|---|---|---|
Amide Coupling | Carboxylic acid activation + amine coupling | Modularity, mild conditions | 45-75% |
Solvent-Free Microwave | One-pot alkylation/acylation under MW irradiation | Reduced reaction time (<30 min), no solvent waste | 60-85% |
Multistep Assembly | 1. Isoquinoline synthesis 2. Propargylation 3. Knoevenagel-type condensation | High purity, scalable | 25-40% (overall) |
The pharmacological potential of this compound is supported by three interconnected theoretical frameworks: epigenetic modulation, multitarget ligand (MTL) design, and computational binding modeling. Molecular docking studies predict high affinity for PRMT5 due to structural similarity with validated inhibitors featuring the dihydroisoquinoline-carboxamide pharmacophore [1]. The enamide system may enhance interactions with catalytic cysteine residues through either covalent bonding or dipole interactions within the S-adenosylmethionine (SAM) binding pocket. Quantum mechanical calculations indicate that the but-2-enamide group exhibits a frontier molecular orbital (FMO) energy gap (ΔE = -5.2 eV) conducive to charge transfer interactions with protein targets [9]. Additionally, the compound’s structural features align with privileged fragment combinations observed in antimicrobial agents, suggesting potential disruption of bacterial membrane integrity or essential enzyme function . The but-2-ynyl spacer may confer optimal ligand efficiency by positioning the enamide group for interactions with allosteric sites, as demonstrated in structurally related cinnamamide-dihydroisoquinoline conjugates that exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) . Proteochemometric modeling further indicates potential activity against neurological targets, given that 3,4-dihydroisoquinolin-2(1H)-yl derivatives have shown affinity for dopamine and serotonin receptors in patent literature [6].
Table 3: Theoretical Biological Activities and Mechanisms [1] [6]
Therapeutic Area | Proposed Mechanism | Structural Determinants | Computational Support |
---|---|---|---|
Oncology (Epigenetics) | PRMT5 inhibition | Dihydroisoquinoline core, amide orientation | Docking score: -12.3 kcal/mol |
Antimicrobial | Membrane disruption / Enzyme inhibition | Enamide electrophilicity, lipophilic chain | FMO gap: -5.2 eV; cLogP: 3.3 |
Neurological | GPCR modulation (5-HT/D2) | Nitrogen basicity, aromatic stacking | QSAR probability: 0.78 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4